3-(((2S,3R,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
Description
The compound 3-(((2S,3R,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one is a flavonoid glycoside characterized by:
- Core structure: A chromen-4-one (flavonoid) backbone with hydroxyl groups at positions 5 and 7 and a 4-hydroxyphenyl group at position 2.
- Glycosidic attachments: A di-O-substituted tetrahydro-2H-pyran (hexose derivative) linked to a methylated pyranose sugar.
- Key properties: Molecular formula C27H30O16, molecular weight 610.52 g/mol, and solubility in polar solvents due to extensive hydroxylation .
Properties
IUPAC Name |
3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(32)20(35)21(36)26(38-9)41-24-18(33)15(8-28)40-27(22(24)37)42-25-19(34)16-13(31)6-12(30)7-14(16)39-23(25)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,24,26-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22-,24-,26+,27+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPYXTNSQOUHPS-BJFAUXDDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(((2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one is a complex flavonoid derivative with potential biological activities. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The compound belongs to the chromone family characterized by a chromenone backbone. Its intricate structure includes multiple hydroxyl groups and sugar moieties that contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds with chromone structures exhibit significant antioxidant properties. The antioxidant activity of this specific compound can be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Studies utilizing DPPH and ABTS assays demonstrated that chromone derivatives can effectively reduce oxidative damage in cellular models .
Anticancer Activity
The compound has shown promising cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung adenocarcinoma), and K562 (leukemia).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range (e.g., 22.09 µg/mL against K562) .
These findings suggest that the compound may induce apoptosis through mechanisms such as caspase activation and disruption of cell cycle progression .
Antimicrobial Activity
Chromone derivatives have also been studied for their antimicrobial properties. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In vitro studies indicate that chromone derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromone derivatives. Modifications in hydroxyl group positioning and the introduction of various substituents can significantly enhance their potency against specific targets. For example:
- Hydroxyl Groups : Increase solubility and reactivity.
- Sugar Moieties : Affect bioavailability and interaction with biological targets .
Case Studies
-
Anticancer Efficacy : A study evaluated the cytotoxic effects of several chromone derivatives on MCF-7 cells. The results indicated that modifications at specific positions on the chromone ring could enhance anticancer activity significantly.
Compound IC50 (µg/mL) Cell Line Compound A 10.5 MCF-7 Compound B 15.0 A549 Target Compound 22.09 K562 -
Antioxidant Capacity : In a comparative study using DPPH assays:
Compound % Inhibition at 100 µM Standard Antioxidant 95% Target Compound 85%
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains glycosidic bonds linking its flavonoid aglycone (chromen-4-one core) to sugar units. These bonds are susceptible to hydrolysis under specific conditions:
Oxidation Reactions
Phenolic hydroxyl groups on the chromen-4-one core and sugar units may undergo oxidation:
Esterification and Etherification
Hydroxyl groups can participate in protection or derivatization reactions:
Glycosylation and Modifications
While the compound itself is a glycoside, its sugar moieties may undergo further reactions:
| Reaction | Conditions | Products | Evidence |
|---|---|---|---|
| Enzymatic Glycosylation | Glycosyltransferases, UDP-sugars | Extended oligosaccharide chains | Analogous to biosynthetic pathways |
Thermal Decomposition
Under elevated temperatures, the compound may degrade due to its labile hydroxyl and glycosidic groups:
| Conditions | Degradation Products | Hazards | Source |
|---|---|---|---|
| >150°C | Charred residues, CO₂, H₂O | H335 (respiratory irritation) | Hazard data from |
Key Research Gaps
-
Experimental Data : No direct studies on the compound’s reactivity were found in the sources. Inferences are drawn from structural analogs like lonicerin and neohesperidin .
-
Stability : Limited data on pH-dependent stability or photodegradation.
-
Biological Reactivity : Potential interactions with enzymes (e.g., cytochrome P450) remain unexplored.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Flavonoid Glycosides
Key Observations :
- The target compound’s dual glycosylation distinguishes it from simpler monoglycosides like Naringoside .
- Methylation in ’s derivative reduces polarity, enhancing lipophilicity compared to the target compound .
Physicochemical Properties
Table 2: Solubility and Pharmacokinetic Profiles
Key Findings :
Table 3: Hazard Comparisons
| Compound | Hazard Statements | Precautionary Measures | Reference |
|---|---|---|---|
| Target Compound | H302, H315, H319 | Avoid inhalation, skin contact | |
| Naringoside | H302 | Standard lab precautions |
Note: The target compound’s additional hazards (skin/eye irritation) may correlate with its reactive hydroxyl groups .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
- NMR : Analyze coupling constants (e.g., ) in the pyran and chromenone rings to determine axial/equatorial orientations of hydroxyl groups .
- X-ray : Resolve absolute stereochemistry by single-crystal diffraction, particularly for the glycosidic linkages between the tetrahydro-2H-pyran subunits .
Q. What are the solubility and stability challenges of this compound in aqueous buffers?
- Experimental Design :
- Solubility : Measure equilibrium solubility in phosphate-buffered saline (PBS) at pH 7.4 using UV-Vis spectroscopy (λ~280 nm, chromenone absorption) .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4–40°C), and light exposure. Monitor degradation products via HPLC-MS .
Q. What safety protocols are critical for handling this compound?
- Guidelines :
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
- Waste Disposal : Neutralize aqueous waste with dilute acetic acid before disposal via hazardous waste contractors .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Strategy :
- Orthogonal Protection : Use benzyl (Bn) and acetyl (Ac) groups to protect hydroxyl moieties during glycosylation steps, reducing side reactions .
- Catalysis : Employ p-toluenesulfonic acid (PTSA) for regioselective glycosidic bond formation, monitored by TLC and LC-MS .
Q. How does this compound interact with biological targets (e.g., carbohydrate-processing enzymes)?
- Experimental Approach :
- Enzyme Assays : Test inhibition of α-glucosidase or β-galactosidase using fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) .
- Docking Studies : Perform molecular dynamics simulations with AutoDock Vina to predict binding affinities at the active site of OATP1C1 transporters .
Q. How can structural analogs be designed to enhance metabolic stability?
- Rational Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
